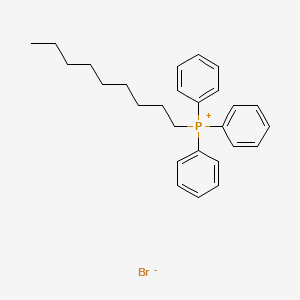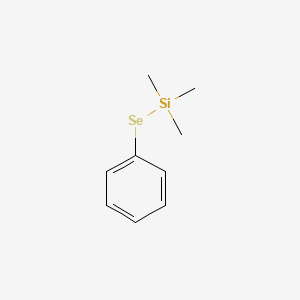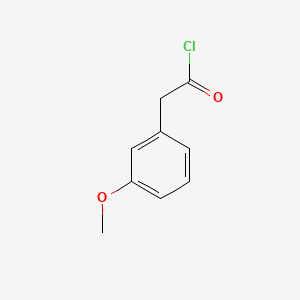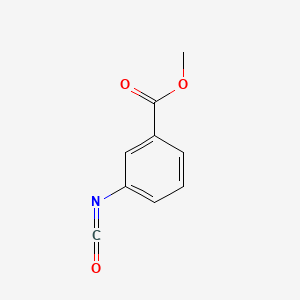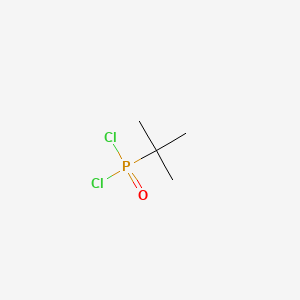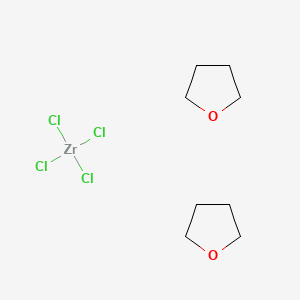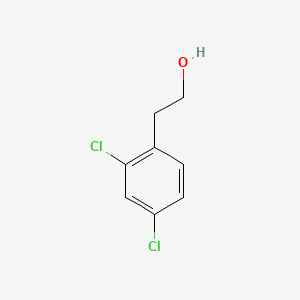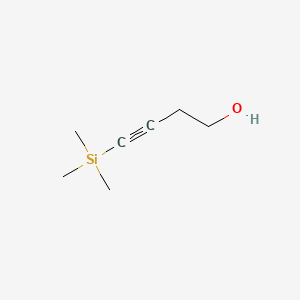
4-三甲基硅烷基-3-丁炔-1-醇
概述
描述
4-Trimethylsilyl-3-butyn-1-ol is an organic chemical synthesis intermediate . It is used in various chemical reactions due to its unique structure and properties .
Synthesis Analysis
The synthesis of 4-Trimethylsilyl-3-butyn-1-ol involves several steps. The process starts with 2-butyn-1-ol, which is treated with n-butyllithium and tert-butyllithium to form a dianionic intermediate. This intermediate is then reacted with trimethylsilyl chloride to form 4-Trimethylsilyl-3-butyn-1-ol .Molecular Structure Analysis
The molecular formula of 4-Trimethylsilyl-3-butyn-1-ol is C7H14OSi . Its molecular weight is 142.27 g/mol . The IUPAC name for this compound is 4-trimethylsilylbut-3-yn-1-ol . The SMILES representation is CSi©C#CCCO .Physical and Chemical Properties Analysis
4-Trimethylsilyl-3-butyn-1-ol is a clear colorless to light yellow liquid . It has a density of 0.8540 g/mL and a boiling point of 97.0°C to 98.0°C (24.0mmHg) . It is soluble in ethanol, acetone, and slightly soluble in water .科学研究应用
有机化学合成中间体
4-三甲基硅烷基-3-丁炔-1-醇用作有机化学合成中间体 . 由于其独特的化学结构,它在多种有机化合物的合成中起着至关重要的作用。
恩替卡韦的合成
恩替卡韦是一种抗病毒药物,用于治疗乙型肝炎病毒 (HBV) 感染。 在恩替卡韦的合成中,可以使用 4-三甲基硅烷基-3-丁炔-1-醇 .
不对称生物还原
4-三甲基硅烷基-3-丁炔-1-醇可用于不对称生物还原过程 . 该过程用于生产对映体纯的化合物,这些化合物在制药等领域很重要,因为分子的手性会影响其生物活性。
离子液体中的应用
离子液体由于其独特的特性,如低挥发性、高热稳定性和良好的溶解能力,而具有广泛的应用。 4-三甲基硅烷基-3-丁炔-1-醇已用于研究生物相容性水不溶性离子液体 .
安全和危害
作用机制
Target of Action
4-Trimethylsilyl-3-butyn-1-ol is primarily used as an organic chemical synthesis intermediate
Action Environment
The action, efficacy, and stability of 4-Trimethylsilyl-3-butyn-1-ol can be influenced by various environmental factors. For instance, it is stable under recommended storage conditions but is incompatible with oxidizing agents . The specific environmental conditions required for its optimal use would likely depend on the specific synthesis pathway being used.
生化分析
Biochemical Properties
4-Trimethylsilyl-3-butyn-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of chiral compounds. It interacts with various enzymes and proteins, facilitating the formation of enantiomerically pure products. For instance, it is involved in the asymmetric reduction of 4-trimethylsilyl-3-butyn-2-one to ®-4-trimethylsilyl-3-butyn-2-ol, catalyzed by Acetobacter sp. CCTCC M209061 . This interaction highlights the compound’s ability to participate in stereoselective biochemical processes.
Cellular Effects
The effects of 4-Trimethylsilyl-3-butyn-1-ol on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the viability of cells in ionic liquid-containing systems, indicating its potential impact on cellular health and function . Additionally, its role in the synthesis of biologically active compounds suggests that it may have further implications in cellular biochemistry.
Molecular Mechanism
At the molecular level, 4-Trimethylsilyl-3-butyn-1-ol exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of chiral products. The compound’s trimethylsilyl group enhances its reactivity, allowing it to participate in enzyme inhibition or activation processes. These interactions can result in changes in gene expression and other molecular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Trimethylsilyl-3-butyn-1-ol can change over time. The compound is stable under recommended storage conditions but may degrade when exposed to oxidizing agents . Long-term studies have shown that its activity can be maintained over multiple batches, indicating its stability in biocatalytic processes . Its effects on cellular function may vary depending on the duration of exposure and experimental conditions.
Dosage Effects in Animal Models
The effects of 4-Trimethylsilyl-3-butyn-1-ol in animal models vary with different dosages. At lower doses, the compound may facilitate specific biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as respiratory irritation and skin irritation . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
4-Trimethylsilyl-3-butyn-1-ol is involved in various metabolic pathways, particularly those related to the synthesis of chiral compounds. It interacts with enzymes such as Acetobacter sp. CCTCC M209061, facilitating the reduction of ketones to alcohols . These interactions can influence metabolic flux and metabolite levels, contributing to the overall metabolic profile of the compound.
Transport and Distribution
Within cells and tissues, 4-Trimethylsilyl-3-butyn-1-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biochemical activity. The compound’s solubility in various solvents, such as ethanol and acetone, also plays a role in its distribution within biological systems .
Subcellular Localization
The subcellular localization of 4-Trimethylsilyl-3-butyn-1-ol is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its activity and function within the cell, contributing to its overall biochemical profile .
属性
IUPAC Name |
4-trimethylsilylbut-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-9(2,3)7-5-4-6-8/h8H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTMVAFCUIGHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375373 | |
| Record name | 4-Trimethylsilyl-3-butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2117-12-6 | |
| Record name | 4-Trimethylsilyl-3-butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2117-12-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction described in the research paper in the context of organic synthesis?
A1: The research paper describes the synthesis of (Z)-4-(Trimethylsilyl)-3-buten-1-ol using 4-(Trimethylsilyl)-3-butyn-1-ol as an intermediate. [] This reaction is significant because it demonstrates a method for the selective reduction of an alkyne (triple bond) to a cis-alkene (double bond). This type of selective reduction is important in organic synthesis for creating specific geometric isomers, which can have different biological and chemical properties. The use of a Lindlar catalyst, a modified palladium catalyst, allows for this controlled reduction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
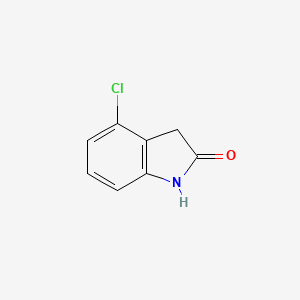




![Calix[8]arene](/img/structure/B1585647.png)
